molecular formula C11H11BrO4 B1342325 2-Bromomethyl-terephthalic acid dimethyl ester CAS No. 57834-13-6

2-Bromomethyl-terephthalic acid dimethyl ester

Cat. No. B1342325
CAS RN: 57834-13-6
M. Wt: 287.11 g/mol
InChI Key: UTIKNGRWJJKNBJ-UHFFFAOYSA-N
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Description

2-Bromomethyl-terephthalic acid dimethyl ester is a chemical compound that is derived from terephthalic acid (PTA). It is an esterified form of terephthalic acid, where the carboxylic acid groups are converted into ester groups, typically through a reaction with an alcohol. This compound is not explicitly mentioned in the provided papers, but its synthesis and properties can be inferred from the related chemical reactions and compounds discussed in the context of terephthalic acid and its derivatives.

Synthesis Analysis

The synthesis of esters of terephthalic acid is a critical step in the production of various polymers and plasticizers. The first paper discusses the esterification of terephthalic acid using a catalyst system containing both Brønsted and Lewis acidic sites, which could potentially be applied to the synthesis of 2-Bromomethyl-terephthalic acid dimethyl ester . The catalyst SnCl2–15H3PW12O40/AC shows high catalytic activity and stability, achieving a high conversion of terephthalic acid under atmospheric pressure without the need for harmful solvents . This suggests that a similar approach could be used for synthesizing 2-Bromomethyl-terephthalic acid dimethyl ester, although the presence of the bromomethyl group may require consideration of additional factors such as reactivity and selectivity.

Molecular Structure Analysis

The molecular structure of 2-Bromomethyl-terephthalic acid dimethyl ester would consist of a benzene ring with two ester groups and a bromomethyl group attached to it. The ester groups are likely to influence the reactivity of the compound, making it more susceptible to nucleophilic attacks, while the bromomethyl group could be a site for further chemical reactions, such as substitution or coupling reactions. The exact molecular structure would need to be confirmed by spectroscopic methods such as NMR and IR, which are not discussed in the provided papers.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 2-Bromomethyl-terephthalic acid dimethyl ester, they do provide insight into the reactivity of related compounds. For instance, the presence of the bromomethyl group in 2-Bromomethyl-terephthalic acid dimethyl ester would make it a potential candidate for further functionalization through nucleophilic substitution reactions. The ester groups could also undergo hydrolysis or transesterification under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromomethyl-terephthalic acid dimethyl ester can be predicted based on the properties of similar compounds. For example, the ester groups would contribute to the compound's solubility in organic solvents, and the presence of the bromine atom would increase its molecular weight and density compared to the non-brominated ester. The thermal stability of the compound would be an important factor in its processing and application, as discussed in the second paper in the context of poly(butylene terephthalate)-poly(tetramethylene glycol) copolymers . The mechanical properties of materials derived from this compound would depend on the polymerization method and the presence of other comonomers, as indicated by the comparison of two-step and one-step polycondensation methods .

Scientific Research Applications

High-Performance Plastics

  • Application Summary: “2-Bromomethyl-terephthalic acid dimethyl ester” is used in the synthesis of high-performance plastics. Specifically, it’s used in the production of Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol .
  • Methods of Application: The compound is used as a monomer that can be polymerized with Terephthalic acid (TPA) and other diols to yield copolyesters. These copolyesters have superior properties to conventional TPA polyesters due to the cyclobutyl ring in Tetramethylcyclobutanediol (TMCD), which makes it more rigid than other diols .
  • Results or Outcomes: The resulting copolyesters have high heat resistance and impact strength. They are less hazardous to health and the environment compared to Bisphenol A (BPA) based polycarbonates and polyarylates .

Phosphorus-Based Polymers

  • Application Summary: “2-Bromomethyl-terephthalic acid dimethyl ester” can be used in the synthesis of phosphorus-based polymers. These polymers are known for their unique properties and wide range of applications .
  • Methods of Application: The compound can be used to introduce phosphonated ester, phosphonic acid, or phosphoric ester functions into polymers. These polymers can be prepared by free radical polymerization, photopolymerization, or controlled radical polymerization .
  • Results or Outcomes: Phosphorus-based polymers exhibit interesting properties such as fire proofing resistance, improved adhesive properties due to multiple attachment sites on metallic surfaces, and use in the biomedical field for tissue engineering, dental composites or adhesives .

Flame Retardant Materials

  • Application Summary: “2-Bromomethyl-terephthalic acid dimethyl ester” can be used in the synthesis of flame retardant materials. These materials are known for their resistance to fire, which makes them suitable for a wide range of applications .
  • Methods of Application: The compound can be used to introduce phosphonated ester, phosphonic acid, or phosphoric ester functions into polymers. These polymers can be prepared by free radical polymerization, photopolymerization, or controlled radical polymerization .
  • Results or Outcomes: Flame retardant materials exhibit high resistance to fire. They are extensively used in industry, notably to bind metals . They show interesting complexing properties and are used as dispersants, corrosion inhibiting agents, or for preventing deposit formation .

Safety And Hazards

The compound is classified as dangerous with hazard statements H301-H311-H331-H341 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIKNGRWJJKNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604968
Record name Dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromomethyl-terephthalic acid dimethyl ester

CAS RN

57834-13-6
Record name Dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromomethyl-terephthalic acid dimethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

88 G. of dimethyl-2-methylterephthalate in 1000 ml. of carbon tetrachloride containing 89 g. (1 mole) of N-bromosuccinimide is refluxed for 3 hours using a heat lamp. The solution is cooled, filtered and evaporated to dryness to give dimethyl -2-bromomethylterephthalate
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
1 mol
Type
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Reaction Step Two
Quantity
89 g
Type
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Reaction Step Three

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